5-(2-Isopropylpyridin-4-yl)-4-methylthiazol-2-amine
Description
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Properties
IUPAC Name |
4-methyl-5-(2-propan-2-ylpyridin-4-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-7(2)10-6-9(4-5-14-10)11-8(3)15-12(13)16-11/h4-7H,1-3H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWJENZULXGNQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
5-(2-Isopropylpyridin-4-yl)-4-methylthiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing metabolic pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Moreover, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biochemical response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors to regulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular metabolism and energy production.
Biological Activity
5-(2-Isopropylpyridin-4-yl)-4-methylthiazol-2-amine is a heterocyclic compound characterized by a thiazole ring substituted with an isopropylpyridine moiety and a methyl group. Its molecular formula is , and it has a molecular weight of approximately 233.34 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent.
Chemical Structure and Properties
The structure of this compound includes:
- A thiazole core , known for its biological activity.
- An isopropyl group and a pyridine ring , which enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 233.34 g/mol |
| CAS Number | 1395492-85-9 |
| MDL Number | MFCD22575071 |
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.
- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines, indicating its potential as an anticancer agent.
- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially serving as an inhibitor in metabolic pathways relevant to diseases such as Alzheimer's.
Table 2: Biological Activity Overview
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against certain bacterial strains |
| Anticancer | Inhibits proliferation in cancer cell lines |
| Enzyme Inhibition | Potential inhibitor of key metabolic enzymes |
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that the thiazole core plays a critical role in binding to target proteins, which may lead to inhibition of critical cellular processes.
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's effect on breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent activity .
- Antimicrobial Research : A recent study assessed the antimicrobial efficacy of various thiazole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results showed that it exhibited moderate activity compared to standard antibiotics .
- Enzyme Interaction : Research focusing on enzyme inhibition demonstrated that the compound could inhibit beta-secretase activity, which is crucial in the pathogenesis of Alzheimer's disease .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
